2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a bromophenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bromophenyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures that the final product meets the required specifications for scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or reduce the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as azides or thiols.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the bromophenyl group can participate in various binding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the 4-position.
2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the 2-position.
2-{[(Benzyloxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid lies in its specific substitution pattern and the presence of both the benzyloxycarbonyl and bromophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrNO4 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H16BrNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
InChI Key |
ALUNPGPCGVZHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.